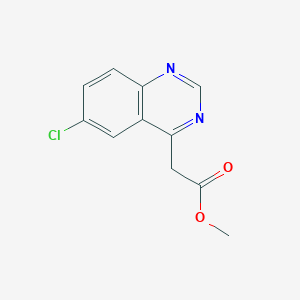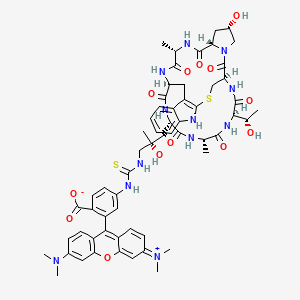
((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is a fluorophore-labeled phalloidin . It is a compound that has been used in various scientific research and studies. It is not intended for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The molecular formula of “(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is C60H70N12O13S2 . It has a molecular weight of 1231.40 . The IUPAC name for this compound is quite complex, indicating the complexity of its molecular structure .Physical And Chemical Properties Analysis
“(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” appears as a purple lyophilized powder . It is soluble in acetonitrile, DMSO, and water . It should be stored at -20°C .Scientific Research Applications
Cellular Cytoskeleton Imaging
Rhodamine phalloidin-TRITC is commonly used in imaging applications to selectively label F-actin . It binds F-actin with high selectivity, allowing high-contrast discrimination of actin staining .
Tissue Sectioning
This compound can be used to visualize and quantitate F-actin in tissue sections . It provides a clear and detailed view of the actin cytoskeleton in tissue sections .
Cell Culture Analysis
Rhodamine phalloidin-TRITC is used in cell cultures to study the organization and function of the actin cytoskeleton . It helps in understanding the role of actin in various cellular processes .
Cell-free Experimental Samples
It can also be used in cell-free preparations to visualize and quantitate F-actin . This is particularly useful in studies where the cellular environment is controlled and manipulated .
Compatibility with Other Fluorescent Stains
Rhodamine phalloidin-TRITC staining is fully compatible with other fluorescent stains used in cellular analyses, including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies . This allows for multi-color imaging and the study of multiple cellular components simultaneously .
Research and Development
Due to its high brightness and photostability, Rhodamine phalloidin-TRITC is widely used in research and development . It has been cited in over 19,000 publications, indicating its significant impact on scientific research .
Safety and Hazards
As per the available information, “(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is not intended for therapeutic purposes and cannot be sold to patients . This suggests that it may have potential hazards or side effects, although specific safety information is not provided in the available resources.
Mechanism of Action
Target of Action
Rhodamine phalloidin-TRITC, also known as (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, primarily targets F-actin , a polymeric form of the protein actin . Actin is a crucial component of the cytoskeleton in all eukaryotic cells and plays a significant role in various cellular functions, including cell motility, structure, and integrity .
Mode of Action
Rhodamine phalloidin-TRITC binds to F-actin with high selectivity . The binding of Rhodamine phalloidin-TRITC to F-actin leads to the stabilization of actin filaments, which resist depolymerization and disassembly .
Biochemical Pathways
The interaction of Rhodamine phalloidin-TRITC with F-actin disrupts the dynamic equilibrium of actin’s polymerization and depolymerization . This disruption can affect various cellular processes that rely on actin remodeling, such as cell motility and division .
Result of Action
The binding of Rhodamine phalloidin-TRITC to F-actin results in the visualization of actin filaments due to the red-orange fluorescence provided by the TRITC component . This allows for high-contrast discrimination of actin staining, enabling researchers to study the organization and dynamics of the actin cytoskeleton in cells .
Action Environment
The action of Rhodamine phalloidin-TRITC is influenced by environmental factors such as pH. The compound is pH-sensitive, and at elevated pH, a key thioether bridge in the phalloidin molecule is cleaved, causing the compound to lose its affinity for actin . Therefore, the staining procedure with Rhodamine phalloidin-TRITC is typically performed at physiological pH .
properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-40-35-11-9-10-12-41(35)68-56(40)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(58(82)83)39(19-31)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H8-,61,62,63,64,65,66,67,69,75,76,77,78,79,80,82,83,86)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDVPFYYTLFSBJ-IZZNSDNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N12O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


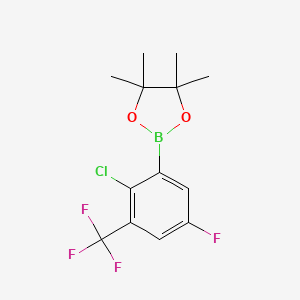
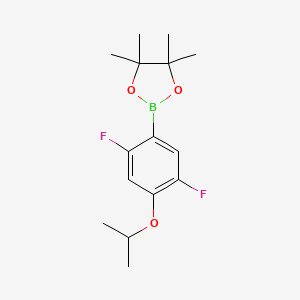
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
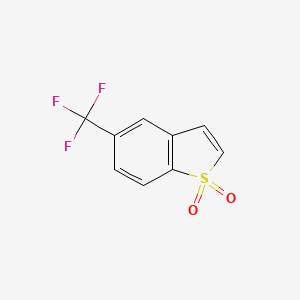
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
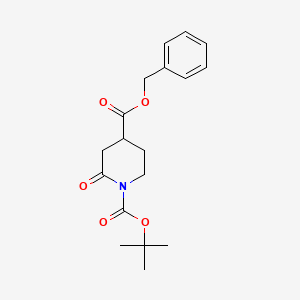
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
